molecular formula C19H15NO4 B6383075 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% CAS No. 1262003-31-5

4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%

Cat. No. B6383075
CAS RN: 1262003-31-5
M. Wt: 321.3 g/mol
InChI Key: HYHHNQMEJSFRGY-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% (4-BPNP) is a chemical compound that has been studied for its various biochemical and physiological effects. It is a derivative of the nitrophenol family of compounds, which are known for their wide range of applications in various scientific research fields. 4-BPNP is an important compound in the area of organic synthesis due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% is not fully understood, but it is believed to involve the inhibition of the enzyme guanylate cyclase. This enzyme is involved in the synthesis of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays an important role in regulating cellular processes such as cell division, cell growth, and cell death. Inhibition of guanylate cyclase by 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% results in the decreased production of cGMP, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme guanylate cyclase, leading to decreased production of cGMP and a variety of physiological effects. These effects include decreased cell proliferation, increased apoptosis, and decreased cell migration. In addition, 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has been found to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the production of nitric oxide.

Advantages and Limitations for Lab Experiments

4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for causing skin irritation. However, there are some limitations to using 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions. In addition, it can be difficult to purify 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%, and it can be difficult to obtain a consistent yield of the compound.

Future Directions

There are several potential future directions for research on 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%. One potential direction is to further study the biochemical and physiological effects of the compound, including its effects on the activity of enzymes, its ability to inhibit the release of inflammatory mediators, and its ability to reduce nitric oxide production. Another potential direction is to develop more efficient and cost-effective methods of synthesizing 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%. Additionally, further research could be conducted on the potential applications of 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% in various scientific research fields, such as organic synthesis and protein folding and structure. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%, such as its ability to inhibit the enzyme guanylate cyclase and its potential as an anti-inflammatory agent.

Synthesis Methods

4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% can be synthesized by a variety of methods, including the reaction of 4-nitrophenol with sodium borohydride and benzyl bromide in aqueous ethanol. This reaction results in the formation of 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95%, which can be isolated and purified by column chromatography. Other methods of synthesis include the reaction of 4-nitrophenol with sodium borohydride and benzyl chloroformate in aqueous ethanol, as well as the reaction of 4-nitrophenol with benzyl bromide and sodium borohydride in aqueous ethanol.

Scientific Research Applications

4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has been studied for its potential applications in various scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a tool in the study of protein folding and structure. In addition, 4-(4-Benzyloxyphenyl)-2-nitrophenol, 95% has been used to study the effect of nitric oxide on the activity of enzymes, and as an inhibitor of the enzyme guanylate cyclase.

properties

IUPAC Name

2-nitro-4-(4-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-19-11-8-16(12-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHHNQMEJSFRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686341
Record name 4'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzyloxyphenyl)-2-nitrophenol

CAS RN

1262003-31-5
Record name 4'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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